Sphinx31

Description

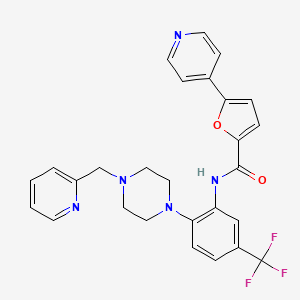

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURLRACCOCGFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Sphinx31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinx31 is a potent and highly selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1). Its mechanism of action centers on the modulation of alternative mRNA splicing, primarily of Vascular Endothelial Growth Factor A (VEGF-A), leading to a shift from pro-angiogenic to anti-angiogenic isoforms. This targeted activity makes this compound a promising therapeutic candidate for neovascular eye diseases and certain cancers. This document provides a detailed overview of the molecular interactions, signaling pathways, and cellular and in vivo effects of this compound, supported by quantitative data and experimental methodologies.

Introduction

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a key regulator of mRNA splicing, a critical process in gene expression. Dysregulation of SRPK1 activity has been implicated in various pathologies, including cancer and neovascular diseases, primarily through its control of splicing factors such as Serine/Arginine-Rich Splicing Factor 1 (SRSF1). This compound has emerged as a valuable tool compound and potential therapeutic agent for its potent and selective inhibition of SRPK1.

Molecular Mechanism of Action

This compound functions as a Type 1 kinase inhibitor, directly competing with ATP for binding to the active site of SRPK1.[1] This binding prevents the autophosphorylation of SRPK1 and its subsequent phosphorylation of downstream targets, most notably SRSF1.

The inhibition of SRSF1 phosphorylation is a critical step in the mechanism of this compound. Unphosphorylated or hypophosphorylated SRSF1 is sequestered in the cytoplasm, preventing its translocation to the nucleus where it would normally engage with pre-mRNA to direct splicing.[2][3]

The primary downstream consequence of this action is the altered splicing of VEGF-A pre-mRNA. By inhibiting SRSF1-mediated splicing, this compound promotes the inclusion of an alternative distal 5' splice site in exon 8 of the VEGF-A gene. This leads to a shift in the balance of VEGF-A isoforms, decreasing the production of the pro-angiogenic VEGF-A165a isoform and increasing the production of the anti-angiogenic VEGF-A165b isoform.[4][5][6]

Signaling Pathway Diagram

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays.

| Parameter | Value | Target/System | Reference |

| IC50 | 5.9 nM | SRPK1 (cell-free assay) | [1][4] |

| ~295 nM | SRPK2 (50-fold selectivity) | [1] | |

| ~590 nM | CLK1 (100-fold selectivity) | [1] | |

| EC50 | ~360 nM | SRSF1 phosphorylation in PC3 cells | [7] |

| 10-50 µM | Cytotoxicity | [7] | |

| T1/2 | 95.79 min | Mouse liver microsomes | [1][7] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SRPK1.

Methodology:

-

Recombinant SRPK1 enzyme is incubated with a substrate, such as a synthetic peptide derived from SRSF1 or the full-length SRSF1 protein.

-

The reaction is initiated by the addition of ATP (radiolabeled [γ-32P]ATP or cold ATP for detection by other means).

-

This compound is added at varying concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the incorporation of phosphate into the substrate is quantified. For radiolabeled ATP, this can be done by separating the substrate by SDS-PAGE and detecting the radioactivity using autoradiography or a phosphorimager.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Cellular SRSF1 Phosphorylation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of SRSF1 phosphorylation in a cellular context.

Methodology:

-

PC3 prostate cancer cells, which exhibit high levels of SRPK1-mediated SRSF1 phosphorylation, are cultured to a suitable confluency.[7]

-

The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[4]

-

Following treatment, the cells are lysed, and protein extracts are prepared.

-

The phosphorylation status of SRSF1 is assessed by Western blotting using antibodies specific for phosphorylated SR proteins (e.g., anti-phospho-SR antibody) and total SRSF1.

-

The band intensities are quantified, and the ratio of phosphorylated SRSF1 to total SRSF1 is calculated for each concentration of this compound.

-

The EC50 value is determined by plotting the percentage of inhibition of SRSF1 phosphorylation against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow Diagram

In Vivo Efficacy

This compound has demonstrated efficacy in preclinical in vivo models, particularly in the context of neovascular eye disease.

-

Choroidal Neovascularization (CNV) Mouse Model: Topical administration of this compound as eye drops resulted in a dose-dependent inhibition of choroidal neovascularization.[1][7] This effect was accompanied by a reduction in blood vessel growth and macrophage infiltration.[1][7]

-

Leukemia Xenograft Model: In immunocompromised mice transplanted with MLL-rearranged acute myeloid leukemia (AML) cells, intraperitoneal (i.p.) treatment with this compound prolonged survival.[1]

-

Peripheral Vascular Disease Model: In a mouse model of peripheral artery disease, this compound reversed impaired collateral revascularization.[8]

Pharmacokinetics and Safety

-

Metabolic Stability: this compound exhibits medium clearance in mouse liver microsomes, with a half-life of 95.79 minutes.[1][7] It is rapidly broken down in mouse plasma.[7]

-

Ocular Penetration: Following topical administration to the eye, this compound has been shown to penetrate into ocular tissues.[1][7]

-

Toxicity: Cell-based cytotoxicity assays have shown that this compound has an EC50 greater than 100 µM.[7] Ames tests indicated no genotoxicity for this compound or its breakdown products.[7] Furthermore, it did not inhibit the hERG potassium channel.[7]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SRPK1. Its mechanism of action, involving the modulation of VEGF-A alternative splicing through the inhibition of SRSF1 phosphorylation, is supported by robust in vitro, cellular, and in vivo data. The anti-angiogenic effects of this compound make it a compelling candidate for further investigation and development as a therapeutic for neovascular eye diseases and potentially other conditions driven by aberrant splicing and angiogenesis.

Logical Relationship Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

Sphinx31: A Technical Guide to a Potent and Selective SRPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a critical regulator of mRNA splicing, primarily through its phosphorylation of Serine/Arginine-Rich Splicing Factors (SRSFs). Its dysregulation is implicated in numerous pathologies, including cancer and neovascular eye diseases, making it a compelling therapeutic target. Sphinx31 has emerged as a highly potent and selective, ATP-competitive inhibitor of SRPK1. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.

Introduction to SRPK1 and this compound

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a key enzyme that phosphorylates SR proteins, a family of essential splicing factors.[1][2] This phosphorylation is a crucial step that governs the subcellular localization and activity of SR proteins, thereby controlling both constitutive and alternative mRNA splicing.[3] One of the most well-characterized downstream effects of SRPK1 activity is its regulation of Vascular Endothelial Growth Factor A (VEGF-A) splicing. By phosphorylating SRSF1, SRPK1 promotes the production of the pro-angiogenic VEGF-Axxxa isoforms.[4] Overexpression and hyperactivity of SRPK1 have been linked to the progression of various cancers and wet age-related macular degeneration, establishing it as a significant target for therapeutic intervention.[1][5]

This compound is a small molecule inhibitor designed for high potency and selectivity against SRPK1.[5][6] It functions as an ATP-competitive, Type I kinase inhibitor, effectively blocking the kinase activity of SRPK1 and preventing the subsequent phosphorylation of its substrates.[7][8] This inhibition leads to a shift in VEGF-A splicing from pro-angiogenic to anti-angiogenic isoforms, demonstrating potential therapeutic utility in diseases driven by pathological angiogenesis.[9]

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The data is summarized below for clear comparison.

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | Metric | Value | Selectivity vs. SRPK1 | Reference |

| SRPK1 | Radioactive Kinase Assay | IC₅₀ | 5.9 nM | - | [5][6][7][10] |

| SRPK2 | Differential Scanning Fluorimetry | Fold-Selectivity | ~50-fold | 50x | [7] |

| CLK1 | Differential Scanning Fluorimetry | Fold-Selectivity | ~100-fold | 100x | [7] |

Table 2: Cellular Activity

| Target Pathway | Cell Line | Metric | Value | Reference |

| SRSF1 Phosphorylation | PC3 (Prostate Cancer) | EC₅₀ | ~360 nM | [11] |

| VEGF-A Splicing Modulation | RPE (Retinal Pigment Epithelial) | Effective Concentration | 0.3 - 10 µM | [5] |

| Cell Viability / Growth | USC (Uterine Serous Carcinoma) | Growth Inhibition | ~50% at 10 µM | |

| Apoptosis Induction | ENKTL (Lymphoma) | Apoptosis Induction | Effective at tested concentrations | [3] |

Signaling Pathways and Mechanism of Action

This compound directly targets SRPK1, which is a nexus for several important cellular signaling pathways. Its primary, well-elucidated role is in the control of mRNA splicing.

Primary SRPK1 Splicing Pathway

SRPK1 in the cytoplasm phosphorylates the RS-domain of SRSF1. This event acts as a signal for SRSF1 to translocate into the nucleus, where it engages with the splicing machinery. Specifically, it binds to exonic splicing enhancers on pre-mRNAs, such as VEGF-A, to promote the selection of proximal splice sites, leading to pro-angiogenic isoforms. This compound, by blocking the initial phosphorylation step, prevents SRSF1's nuclear translocation and activity, causing a shift towards anti-angiogenic isoforms.

Caption: SRPK1-mediated VEGF-A alternative splicing pathway and point of this compound inhibition.

Crosstalk with Other Oncogenic Pathways

SRPK1 activity is also integrated with other major signaling networks. It can be activated downstream of the PI3K/Akt pathway and has been shown to activate the Wnt/β-catenin and NF-κB pathways, promoting cell survival, proliferation, and stem-cell-like phenotypes in various cancers.[2]

Caption: Integration of SRPK1 with Akt, Wnt/β-catenin, and NF-κB signaling pathways.

Detailed Experimental Protocols

The following are representative, detailed protocols for key assays used to characterize this compound.

Protocol 1: In Vitro SRPK1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay to measure the kinase activity of SRPK1 and its inhibition by this compound. The assay quantifies the amount of ADP produced in the kinase reaction.

Workflow Diagram:

Caption: Workflow for the in vitro SRPK1 ADP-Glo™ kinase assay.

Materials:

-

Recombinant human SRPK1 (e.g., from Promega, Sigma-Aldrich)

-

SRPK1 substrate: Myelin Basic Protein (MBP) or a synthetic peptide derived from SRSF1.

-

This compound, dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes and a plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution of each concentration in Kinase Reaction Buffer. The final DMSO concentration in the reaction should be ≤1%.

-

Thaw recombinant SRPK1, substrate, and ATP on ice. Dilute them to their final desired concentrations in Kinase Reaction Buffer.

-

-

Kinase Reaction Setup (5 µL total volume for 384-well plate):

-

Add 1.25 µL of this compound dilution or vehicle (DMSO in buffer) to the appropriate wells.

-

Add 1.25 µL of substrate solution.

-

Add 2.5 µL of SRPK1 enzyme solution to initiate the reaction. For "no enzyme" controls, add 2.5 µL of Kinase Reaction Buffer instead.

-

-

Reaction Incubation:

-

Mix the plate gently on a plate shaker.

-

Incubate at room temperature for 60 minutes.

-

-

Stopping the Reaction and ATP Depletion:

-

Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Mix the plate and incubate for 40 minutes at room temperature.

-

-

ADP Detection:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate percent inhibition relative to vehicle controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

-

Protocol 2: Western Blot for Phospho-SRSF1 in PC3 Cells

This protocol details the detection of SRSF1 phosphorylation in response to this compound treatment in PC3 prostate cancer cells.

Materials:

-

PC3 cells

-

Cell culture medium (e.g., F-12K Medium) with 10% FBS

-

This compound

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary Antibodies: Rabbit anti-phospho-SRSF1 (Ser/Arg), Mouse anti-SRSF1, Mouse anti-β-actin

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

ECL Chemiluminescence Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate PC3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 300 nM, 1 µM, 3 µM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-SRSF1 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total SRSF1 and loading controls, the membrane can be stripped and re-probed with anti-SRSF1 and anti-β-actin antibodies.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-SRSF1 signal to the total SRSF1 signal.

-

Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This in vivo model is used to assess the anti-angiogenic effects of this compound in a setting relevant to wet age-related macular degeneration.[5][7][9]

Materials:

-

C57BL/6J mice (6-8 weeks old)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Topical mydriatic (e.g., Tropicamide)

-

Argon laser photocoagulator with a slit lamp delivery system

-

This compound formulated for topical eye drops

-

Fluorescein angiography equipment or isolectin B4 for staining flat mounts

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse via intraperitoneal injection.

-

Dilate the pupils of both eyes by applying a drop of mydriatic solution.

-

-

Laser Photocoagulation:

-

Place the mouse on the stereotaxic stage for the laser system.

-

Using a coverslip with coupling gel as a contact lens, visualize the fundus.

-

Induce four laser burns in each eye around the optic nerve (532 nm wavelength, 50 µm spot size, 0.1-second duration, 120 mW power). The appearance of a small vaporization bubble indicates the successful rupture of Bruch's membrane.

-

-

Treatment Administration:

-

Post-laser, begin topical administration of this compound eye drops (e.g., 2 µg/mL twice daily) or vehicle control to the designated groups.

-

-

Evaluation of CNV (7-14 days post-laser):

-

Anesthetize the mice and perfuse them with PBS followed by 4% paraformaldehyde.

-

Enucleate the eyes and fix them.

-

Dissect the anterior segment and retina to create a retinal pigment epithelium (RPE)-choroid-sclera flat mount.

-

Stain the flat mounts with a fluorescent endothelial cell marker (e.g., isolectin B4).

-

-

Imaging and Quantification:

-

Image the stained flat mounts using a fluorescence or confocal microscope.

-

Measure the area of the neovascular lesions for each laser spot using image analysis software.

-

Compare the average CNV area between the this compound-treated and vehicle-treated groups to determine the inhibitory effect.

-

Conclusion

This compound is a robust and valuable tool for the study of SRPK1-mediated biological processes. With a nanomolar IC₅₀ and high selectivity, it allows for precise interrogation of the SRPK1 signaling axis. Its demonstrated ability to inhibit SRSF1 phosphorylation and modulate VEGF-A splicing in cellular and in vivo models underscores its potential as a lead compound for developing novel therapeutics for cancer and neovascular eye diseases. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies.

References

- 1. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRPK1 SRSF protein kinase 1 SFRSK1 | Sigma-Aldrich [sigmaaldrich.com]

- 4. promega.com [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. selleckchem.com [selleckchem.com]

- 8. SRPK1 Kinase Enzyme System [promega.com]

- 9. Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular Mechanism of SR Protein Kinase 1 Inhibition by the Herpes Virus Protein ICP27 - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and chemical structure of Sphinx31

An In-Depth Technical Guide to Sphinx31: Discovery, Structure, and Mechanism of Action

Abstract

This compound is a potent, selective, and cell-active inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2] Developed through a rational drug design campaign, it represents a significant advancement in the chemical toolkit for studying and potentially treating diseases driven by aberrant pre-mRNA splicing, particularly neovascular eye diseases.[2][3] Its mechanism involves the competitive inhibition of ATP binding to SRPK1, which subsequently prevents the phosphorylation of the splicing factor SRSF1.[2][4] This action modulates the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[1][2] This whitepaper provides a comprehensive overview of the discovery, chemical properties, biological activity, and key experimental protocols related to this compound, intended for researchers and drug development professionals.

Introduction to SRPK1 as a Therapeutic Target

Serine/Arginine-Rich Protein Kinases (SRPKs) are a family of enzymes crucial for the regulation of pre-mRNA splicing. They phosphorylate Serine/Arginine-rich (SR) domains of splicing factors, most notably SRSF1 (Serine/Arginine-Rich Splicing Factor 1).[1][2] This phosphorylation is a key step that governs the localization and activity of splicing factors, thereby controlling the assembly of the spliceosome and the outcome of alternative splicing events.

In pathological conditions such as cancer and neovascular eye diseases, the activity of SRPK1 is often dysregulated.[5][6] This leads to aberrant splicing of critical genes like VEGF-A. The overexpression of the pro-angiogenic VEGF-A165a isoform at the expense of the anti-angiogenic VEGF-A165b isoform is a major driver of abnormal blood vessel growth (angiogenesis).[3][7] Therefore, inhibiting SRPK1 presents a compelling therapeutic strategy to restore the natural balance of VEGF-A isoforms and curb pathological angiogenesis.[2] this compound was developed to meet the need for a potent and selective SRPK1 inhibitor with favorable properties for therapeutic development.[2]

Discovery and Rational Design

The development of this compound was the result of a rational, structure-guided drug design effort. The starting point was a moderately potent but highly selective SRPK1 inhibitor scaffold known as SPHINX (IC50 of 880 nM).[2]

The key steps in its discovery were:

-

Structural Analysis : Researchers first solved the high-resolution crystal structure of SRPK1 in complex with an initial inhibitor to understand the molecular interactions driving its selectivity.[2] This revealed a unique binding pocket created by a helical insert specific to the SRPK family.[2]

-

Hypothesis-Driven Synthesis : Based on the structural data, it was hypothesized that modifying the SPHINX scaffold to introduce hydrogen-bond acceptors could improve potency by interacting with key residues in the kinase's active site.[2]

-

Library Synthesis and Screening : A small library of new compounds was synthesized, varying substituents on the furan ring and piperazine group of the SPHINX scaffold.[2]

-

Identification of this compound : From this library, this compound emerged as the most potent compound, exhibiting an IC50 of 5.9 nM, a significant improvement over the parent scaffold.[2] Further characterization confirmed its high selectivity and favorable pharmacokinetic properties, establishing it as an optimal chemical probe and therapeutic lead.[2][4]

Chemical Structure and Properties

This compound is a complex small molecule with specific structural features that contribute to its high-affinity binding to SRPK1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(4-pyridinyl)-N-[2-[4-(2-pyridinylmethyl)-1-piperazinyl]-5-(trifluoromethyl)phenyl]-2-furancarboxamide | [8] |

| CAS Number | 1818389-84-2 | [8] |

| Chemical Formula | C27H24F3N5O2 | [1][8] |

| Molecular Weight | 507.52 g/mol | [8] |

| Exact Mass | 507.1882 g/mol | [8] |

Mechanism of Action

This compound functions as a Type 1, ATP-competitive inhibitor of SRPK1.[4] Its mechanism of action can be detailed in a multi-step signaling cascade.

-

Direct SRPK1 Inhibition : this compound directly binds to the ATP-binding pocket of SRPK1. The trifluoromethyl group interacts with a deep hydrophobic cavity, while other parts of the molecule form key interactions that trigger a conformational change in the kinase's hinge region, leading to potent and selective inhibition.[2]

-

Inhibition of SRSF1 Phosphorylation : With SRPK1 inhibited, the phosphorylation of its primary substrate, the splicing factor SRSF1, is prevented.[2][3]

-

Modulation of VEGF-A Splicing : Unphosphorylated SRSF1 is unable to promote the selection of the proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA. This leads to the inclusion of exon 8b, resulting in the production of the anti-angiogenic VEGF-A165b isoform.[2][7]

-

Anti-Angiogenic Effect : The resulting shift in the VEGF-A isoform ratio from pro-angiogenic (VEGF-A165a) to anti-angiogenic (VEGF-A165b) leads to the inhibition of new blood vessel formation.[1][2]

Caption: this compound signaling pathway inhibiting SRPK1 and altering VEGF-A splicing.

Quantitative Biological Data

The biological activity of this compound has been extensively quantified through various in vitro and cellular assays.

Table 2: In Vitro Potency, Selectivity, and Binding Affinity

| Parameter | Value | Target/System | Reference |

| IC50 | 5.9 nM | SRPK1 | [2][3][4] |

| Selectivity vs. SRPK2 | ~50-fold | SRPK2 | [4] |

| Selectivity vs. CLK1 | ~100-fold | CLK1 | [4] |

| Binding Constant (Kd) | 72 ± 5 nM | SRPK1 | [2] |

| Binding Enthalpy (ΔH) | -5.98 ± 0.2 kcal/mol | SRPK1 | [2] |

| Binding Entropy (TΔS) | 3.9 kcal/mol | SRPK1 | [2] |

Table 3: Cellular Activity and Metabolic Stability

| Parameter | Value | Cell Line/System | Reference |

| EC50 (SRSF1 Phosphorylation) | ~360 nM | PC3 Prostate Cancer Cells | [2] |

| Cytotoxicity (EC50) | > 100 µM | Various | [2] |

| Metabolic Half-Life (T1/2) | 95.79 min | Mouse Liver Microsomes | [2][4] |

| Genotoxicity (Ames Test) | Non-genotoxic | N/A | [2] |

Table 4: In Vivo Efficacy

| Model | Treatment | Outcome | Reference |

| Mouse Choroidal Neovascularization | 2 µg/mL (3.8 µM) topical eye drops | Significant inhibition of blood vessel growth and macrophage infiltration | [2] |

| Diabetic Rat Model | Topical eye drops | Protected the retinal barrier from hyperglycemia-associated loss of integrity | [8] |

Key Experimental Protocols

The following protocols are summarized based on methodologies reported in the primary literature.[2]

In Vitro SRPK1 Kinase Assay (Radioactive)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of SRPK1.

-

Reaction Mixture Preparation : Prepare a reaction buffer containing 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, and 50 µM ATP.

-

Enzyme and Substrate : Add recombinant SRPK1 enzyme and a suitable substrate (e.g., purified GST-SRSF1).

-

Inhibitor Addition : Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration of <1%) to the reaction wells. Include a no-inhibitor control.

-

Initiation : Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 20 minutes).

-

Termination : Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection : Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor screen.

-

Quantification : Measure the radioactivity incorporated into the SRSF1 substrate band using a phosphor imager. Calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular SRSF1 Phosphorylation Assay

This protocol determines the efficacy of this compound in a cellular context.

Caption: Workflow for the cellular SRSF1 phosphorylation assay.

-

Cell Culture and Treatment : Plate PC3 cells and grow to ~80% confluency. Treat cells with a range of this compound concentrations for a set duration (e.g., 24 hours). If applicable, stimulate with an agent like TNFα to induce SRSF1 phosphorylation.[2]

-

Cell Lysis : Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation : Incubate the cleared cell lysates with an anti-SRSF1 antibody overnight at 4°C. Capture the antibody-protein complexes using Protein A/G magnetic beads.

-

Western Blotting : Wash the beads extensively, then elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection : Probe the membrane with a primary antibody that recognizes the phosphorylated SR motif (e.g., anti-phospho-SR mAb). Subsequently, strip and re-probe the membrane with an antibody against total SRSF1 to control for loading.

-

Analysis : Detect signals using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities and calculate the ratio of phosphorylated SRSF1 to total SRSF1. Determine the EC50 from the dose-response curve.[2]

Conclusion

This compound is a landmark inhibitor that has provided invaluable insights into the function of SRPK1 and the regulation of alternative splicing. Its high potency, selectivity, and demonstrated in vivo efficacy make it a powerful tool for basic research and a promising lead compound for the development of novel therapeutics.[2] Specifically, its ability to modulate VEGF-A splicing topically offers a potential new treatment paradigm for neovascular eye diseases, circumventing the need for invasive intraocular injections.[2][8] Further investigation into this compound and its derivatives will continue to advance our understanding of splicing in disease and pave the way for new therapeutic strategies.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. article.imrpress.com [article.imrpress.com]

- 6. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRPK | BioChemPartner [biochempartner.com]

- 8. medkoo.com [medkoo.com]

The Impact of Sphinx31 on SRSF1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Serine/Arginine-rich Splicing Factor 1 (SRSF1) is a critical regulator of mRNA splicing, and its function is intricately controlled by its phosphorylation state. The Serine/Arginine-rich Protein Kinase 1 (SRPK1) is the primary kinase responsible for phosphorylating SRSF1, thereby governing its subcellular localization and activity. Dysregulation of this phosphorylation process is implicated in various pathologies, including cancer and neovascular eye diseases. Sphinx31, a potent and selective inhibitor of SRPK1, has emerged as a valuable chemical tool to probe the consequences of inhibiting SRSF1 phosphorylation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on SRSF1 phosphorylation, detailed experimental protocols for assessing its impact, and visualizations of the key pathways and workflows.

Introduction to SRSF1 and its Regulation by Phosphorylation

Serine/Arginine-rich Splicing Factor 1 (SRSF1), formerly known as ASF/SF2, is a prototypical member of the SR protein family.[1] These proteins play a crucial role in both constitutive and alternative splicing of pre-mRNA by binding to specific RNA sequences, such as exonic splicing enhancers (ESEs), and recruiting the spliceosome machinery.[2] The function of SRSF1 is not limited to splicing; it is also involved in other aspects of RNA metabolism, including mRNA export, stability, and translation.[1][3]

The activity and subcellular localization of SRSF1 are tightly regulated by post-translational modifications, most notably the extensive phosphorylation of serine residues within its C-terminal Arginine/Serine-rich (RS) domain.[1][2] This phosphorylation is primarily carried out by the Serine/Arginine-rich Protein Kinase 1 (SRPK1) in the cytoplasm.[1] Phosphorylation of SRSF1 by SRPK1 is a critical step for its translocation into the nucleus, where it performs its splicing functions.[2] Overexpression and hyperphosphorylation of SRSF1 have been linked to various cancers, promoting oncogenic transformation and cell proliferation.[2][3]

This compound: A Potent and Selective SRPK1 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for SRPK1.[4][5] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of SRPK1 and preventing the phosphorylation of its substrates, including SRSF1.[6] This targeted inhibition allows for the precise investigation of the downstream cellular effects of blocking the SRPK1-SRSF1 signaling axis.

Mechanism of Action: this compound's Impact on the SRPK1-SRSF1 Pathway

The primary mechanism of action of this compound is the direct inhibition of SRPK1's kinase activity. This leads to a cascade of downstream effects centered on the phosphorylation state of SRSF1:

-

Inhibition of SRSF1 Phosphorylation: By blocking SRPK1, this compound prevents the phosphorylation of SRSF1 in the cytoplasm.[4][5]

-

Altered Subcellular Localization: Since phosphorylation is a prerequisite for nuclear import, hypo-phosphorylated SRSF1 is retained in the cytoplasm and its nuclear localization is diminished.[2][7][8]

-

Modulation of Alternative Splicing: The change in the nuclear concentration and activity of SRSF1 leads to altered alternative splicing patterns of target pre-mRNAs. A key example is the Vascular Endothelial Growth Factor A (VEGF-A). Inhibition of SRSF1 phosphorylation by this compound shifts the splicing of VEGF-A pre-mRNA from the pro-angiogenic isoform (VEGF-A165a) to the anti-angiogenic isoform (VEGF-A165b).[5][8][9]

This modulation of VEGF-A splicing underlies the anti-angiogenic properties of this compound, making it a promising candidate for therapeutic development in diseases characterized by excessive blood vessel growth, such as neovascular age-related macular degeneration and certain cancers.[4][5][9]

Caption: this compound inhibits SRPK1, reducing SRSF1 phosphorylation and nuclear translocation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 | Selectivity | Reference(s) |

|---|

| this compound | SRPK1 | 5.9 nM | >50-fold vs SRPK2, >100-fold vs CLK1 |[4][5][6][10] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| PC-3 (Prostate Cancer) | SRSF1 Phosphorylation | EC50 | ~367 nM | [5] |

| HuCCA-1 (Cholangiocarcinoma) | SRSF1 Phosphorylation | Effective Conc. | 0.3 µM | [4][8] |

| HuCCA-1 (Cholangiocarcinoma) | VEGF-A165a mRNA | Effective Conc. | 0.3-10 µM | [4][8] |

| HUVECs | Tube Formation | Effective Conc. | 0.3-10 µM | [4] |

| RPE (Retinal Pigment Epithelial) | SRSF1 Nuclear Localization | Effective Conc. | 3 µM |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the impact of this compound on SRSF1 phosphorylation.

Protocol 1: Western Blot Analysis of SRSF1 Phosphorylation

This protocol is used to quantify the level of phosphorylated SRSF1 in cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., PC-3, HuCCA-1) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation (IP) of SRSF1 (Optional but recommended):

-

Incubate a portion of the cell lysate (e.g., 500 µg of protein) with an anti-SRSF1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

SDS-PAGE and Western Blotting:

-

Resuspend the immunoprecipitated proteins or load equal amounts of total cell lysate in Laemmli sample buffer, boil, and separate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody that recognizes the phosphorylated RS domain of SR proteins (e.g., anti-phosphoSR, clone 104) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

To normalize, the membrane can be stripped and re-probed for total SRSF1.

-

Quantify band intensities using densitometry software (e.g., ImageJ). The ratio of phosphorylated SRSF1 to total SRSF1 is calculated to determine the effect of this compound.[5]

-

Caption: Workflow for Western Blot analysis of SRSF1 phosphorylation.

Protocol 2: Immunofluorescence for SRSF1 Subcellular Localization

This method visualizes the location of SRSF1 within the cell, determining the effect of this compound on its nuclear import.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat with this compound or vehicle as described in Protocol 1.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.

-

Incubate with a primary antibody against SRSF1 for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the SRSF1 signal and the DAPI signal.

-

Analyze the images to determine the ratio of nuclear to cytoplasmic SRSF1 fluorescence intensity. A decrease in this ratio in this compound-treated cells indicates inhibition of nuclear translocation.[11][12]

-

Protocol 3: RT-qPCR for Alternative Splicing Analysis of VEGF-A

This protocol quantifies the relative expression of different VEGF-A splice isoforms.

-

Cell Culture and Treatment:

-

Treat cells with this compound or vehicle as described in Protocol 1.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and isoform-specific primers for VEGF-A165a and VEGF-A165b. Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of each VEGF-A isoform using the ΔΔCt method, normalized to the housekeeping gene.

-

An increase in the ratio of VEGF-A165b to VEGF-A165a mRNA indicates a shift in splicing induced by this compound.[8]

-

Caption: Logical flow of this compound's effect on VEGF-A alternative splicing.

Conclusion and Future Directions

This compound is a powerful chemical probe that has significantly advanced our understanding of the role of SRPK1-mediated SRSF1 phosphorylation in cellular processes. By selectively inhibiting SRPK1, this compound effectively reduces SRSF1 phosphorylation, leading to its cytoplasmic retention and a subsequent shift in the alternative splicing of key genes like VEGF-A. This mechanism holds considerable therapeutic promise for a range of diseases driven by aberrant splicing and angiogenesis.

The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers. Future work in this area may focus on optimizing the pharmacokinetic properties of this compound for clinical applications, identifying additional downstream targets affected by the inhibition of SRSF1 phosphorylation, and exploring its efficacy in combination with other therapeutic agents for cancer and ocular diseases.

References

- 1. Emerging functions of SRSF1, splicing factor and oncoprotein, in RNA metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posttranscriptional Regulation of Splicing Factor SRSF1 and Its Role in Cancer Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRSF1-Regulated Alternative Splicing in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. article.imrpress.com [article.imrpress.com]

- 8. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the therapeutic potential of Sphinx31 in oncology

An In-Depth Technical Guide to the Therapeutic Potential of Sphinx31 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing.[1][2] Dysregulation of SRPK1 is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][3][4] this compound exerts its anti-neoplastic effects primarily by modulating the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), leading to the production of anti-angiogenic isoforms.[2][5] Furthermore, preclinical studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and overcome chemoresistance in a variety of cancer models.[6][7][8] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound, positioning it as a promising candidate for further oncological drug development.

Core Mechanism of Action: SRPK1 Inhibition and Splicing Modulation

This compound functions as an ATP-competitive (Type 1) kinase inhibitor with high potency and selectivity for SRPK1.[7][9] SRPK1 is a critical enzyme that phosphorylates serine/arginine-rich (SR) domains on splicing factors, most notably the Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][2] This phosphorylation is essential for the nuclear import and function of SRSF1.[10]

In many tumors, overexpressed SRPK1 hyperphosphorylates SRSF1, promoting its nuclear accumulation.[5][11] Nuclear SRSF1 then binds to VEGF-A pre-mRNA, favoring the selection of a proximal splice site in exon 8. This results in the dominant expression of the pro-angiogenic VEGF-A165a isoform, which fuels tumor growth and metastasis.[5][11]

This compound disrupts this cascade. By inhibiting SRPK1, it prevents SRSF1 phosphorylation, leading to the cytoplasmic accumulation of SRSF1 and a shift in VEGF-A splicing towards a distal splice site.[4][8] This produces the anti-angiogenic VEGF-A165b isoform, effectively reducing tumor-associated angiogenesis.[2]

Caption: Mechanism of this compound in modulating VEGF-A alternative splicing.

Preclinical Data and Therapeutic Applications

This compound has demonstrated significant therapeutic potential across a range of cancer types in preclinical settings. Its effects extend beyond anti-angiogenesis to include direct cytotoxicity, cell cycle modulation, and chemosensitization.

In Vitro Efficacy

This compound has been evaluated in numerous cancer cell lines, showing potent activity as a single agent and in combination with other therapies.

| Parameter | Value / Effect | Cancer Type / Cell Line | Reference |

| SRPK1 Inhibition (IC50) | 5.9 - 6.0 nM | Kinase Assay | [1][2][7] |

| Selectivity | ~50-fold over SRPK2; ~100-fold over CLK1 | Kinase Assay | [7][9] |

| SRSF1 Phosphorylation Inhibition (EC50) | ~360 nM | Prostate Cancer (PC3) | [9] |

| Apoptosis Induction | Increased cleaved PARP and caspase-3 | Endometrial Cancer (SPEC-2), Cholangiocarcinoma (TFK-1) | [8] |

| Cell Cycle Arrest | Induces cell cycle arrest at 3 µM | Leukemia (THP1) | [7] |

| Chemosensitization | Sensitizes cells to cisplatin and docetaxel | Breast (MDA-MB-231), Colon (HCT-116), Prostate (PC-3) | [6] |

| ATR Signaling Inhibition | Inhibits the ATR pathway to counter platinum salt resistance | Non-Small Cell Lung Cancer (NSCLC) | [12] |

| VEGF-A Splicing Modulation | Decreased pro-angiogenic VEGF-A165a isoform | Cholangiocarcinoma (HuCCA-1), Pituitary Tumor (GH4) | [4][10] |

| Cell Proliferation / Migration | Reduced cell proliferation and migration | Pituitary Tumor (GH4, MMQ) | [10] |

In Vivo Efficacy

Animal models have corroborated the anti-tumor effects observed in vitro.

| Model | Dosage & Administration | Key Findings | Reference |

| Mouse Model of Choroidal Neovascularization | Eyedrops (e.g., 2 µg/mL) | Dose-dependent inhibition of neovascularization | [9] |

| MLL-rearranged AML Xenograft | 0.8 mg/kg (i.p.) | Prolonged survival of immunocompromised mice | [7] |

Pharmacokinetics

| Parameter | Value | Model System | Reference |

| Metabolic Stability (T1/2) | 95.79 minutes | Mouse Liver Microsomes | [7][9] |

Experimental Protocols

The following section details the key methodologies used to characterize the activity of this compound.

Caption: General experimental workflow for evaluating this compound.

Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against SRPK1 and its selectivity against other kinases.

-

Methodology: A radiolabeled ATP competition assay is commonly used.[9]

-

Recombinant SRPK1 enzyme is incubated with a known substrate (e.g., a peptide derived from SRSF1) and this compound at various concentrations.

-

The reaction is initiated by the addition of [γ-33P]ATP.

-

Following incubation, the reaction mixture is transferred to a filter membrane, which captures the phosphorylated substrate.

-

Unreacted ATP is washed away.

-

The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.

-

Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

-

Western Blot for SRSF1 Phosphorylation

-

Objective: To confirm this compound's mechanism of action in a cellular context by measuring the phosphorylation of its direct substrate, SRSF1.

-

Methodology:

-

Cancer cells (e.g., PC3 prostate cancer cells) are cultured and treated with varying concentrations of this compound for a specified time (e.g., 24 hours).[7][9]

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SR domain proteins (pSR) or total SRSF1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified to determine the ratio of phosphorylated to total SRSF1.[9]

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Methodology: [6]

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound (alone or in combination with a chemotherapeutic agent) for a defined period (e.g., 48-72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: [7]

-

Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human cancer cells (e.g., AML cells).

-

Once tumors are established or the disease is systemic, mice are randomized into treatment and vehicle control groups.

-

This compound is administered systemically (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., 0.8 mg/kg).[7]

-

For subcutaneous models, tumor volume is measured regularly with calipers. For systemic models like leukemia, overall survival is the primary endpoint.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent in oncology with a well-defined mechanism of action targeting the SRPK1-SRSF1-VEGF axis. Its ability to inhibit angiogenesis, induce apoptosis, and sensitize tumors to conventional chemotherapy provides a strong rationale for its continued development. Future research should focus on identifying predictive biomarkers for this compound sensitivity, exploring its efficacy in a broader range of solid and hematological malignancies, and optimizing combination therapy strategies to maximize its anti-tumor potential in clinical settings. The synergistic effect observed with DNA-PKcs inhibitors in NSCLC models highlights a particularly promising avenue for overcoming therapeutic resistance.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers Publishing Partnerships | SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia [frontierspartnerships.org]

- 6. magnusconferences.com [magnusconferences.com]

- 7. selleckchem.com [selleckchem.com]

- 8. article.imrpress.com [article.imrpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

Sphinx31: A Technical Guide for Research in Neovascular Eye Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neovascular eye diseases, such as exudative (wet) age-related macular degeneration (AMD) and diabetic retinopathy (DR), are leading causes of blindness, characterized by the pathological growth of new blood vessels in the retina. A key driver of this angiogenesis is the vascular endothelial growth factor A (VEGF-A). Current therapies, which broadly target all VEGF-A isoforms, require regular intraocular injections and can have significant side effects. Sphinx31 has emerged as a potent and selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), offering a novel therapeutic strategy by modulating the alternative splicing of VEGF-A to favor the production of an anti-angiogenic isoform. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its application in preclinical models of neovascular eye diseases.

Mechanism of Action: Targeting the VEGF-A Splicing Switch

This compound's therapeutic potential lies in its ability to selectively inhibit SRPK1.[1][2] SRPK1 is a key enzyme that phosphorylates Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][2] The phosphorylation of SRSF1 is a critical step that promotes its translocation into the nucleus, where it binds to pre-mRNA and directs the splicing machinery.[2][3] In the context of VEGF-A, phosphorylated SRSF1 favors the use of a proximal splice site in exon 8, leading to the production of the pro-angiogenic VEGF-A165a isoform.[1][4]

By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1.[1][2] This leads to the retention of SRSF1 in the cytoplasm and a shift in the alternative splicing of VEGF-A pre-mRNA towards a distal splice site. This results in the increased production of the anti-angiogenic VEGF-A165b isoform.[1] This isoform switching effectively turns off the pro-angiogenic signal, thereby inhibiting the pathological blood vessel growth that characterizes neovascular eye diseases.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in modulating VEGF-A splicing.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| SRPK1 Inhibition (IC50) | 5.9 nM | In vitro kinase assay | [2] |

| SRSF1 Phosphorylation Inhibition (EC50) | ~360 nM | PC3 cells | [1] |

| VEGF-A165a mRNA Downregulation | Significant at 0.3-10 µM | HuCCA-1 cells | [2] |

| Cytotoxicity (EC50) | >100 µM | Not specified | [1] |

Table 2: In Vivo Efficacy of this compound in Neovascular Eye Disease Models

| Animal Model | Disease Modeled | This compound Administration | Key Findings | Reference |

| Mouse | Choroidal Neovascularization (wet AMD) | 2 µg/mL (3.8 µM) topical eye drops | Similar efficacy to 10 µg/mL SPHINX/SRPIN340; greater effect than 250 µg/mL pazopanib. Exerted dose-dependent inhibition. | [1] |

| Rat | Streptozotocin-induced Diabetic Retinopathy | 200 µg/mL topical eye drops, twice daily | Reduced retinal permeability and blocked the increase in retinal thickness. | [2][5][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro SRPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on SRPK1 kinase activity.

Methodology:

-

A radiolabeled ATP competition assay is performed against a panel of kinases, including SRPK1.

-

Recombinant SRPK1 is incubated with a substrate peptide (e.g., an arginine/serine-rich peptide) and radiolabeled ATP in the presence of varying concentrations of this compound.

-

The incorporation of the radiolabel into the substrate is measured to determine the kinase activity.

-

The IC50 value is calculated from the dose-response curve of this compound concentration versus SRPK1 activity.

-

In one study, a panel of 50 kinases was used to assess the selectivity of this compound, which demonstrated 96% inhibition of SRPK1 at 1 µM with no significant inhibition of other kinases.[1]

Cellular Assay for SRSF1 Phosphorylation (Western Blot)

Objective: To assess the ability of this compound to inhibit SRPK1 activity within a cellular context by measuring the phosphorylation of its downstream target, SRSF1.

Methodology:

-

Cell Culture and Treatment: PC3 prostate cancer cells, known for high SRPK1-mediated SRSF1 phosphorylation, are cultured and treated with varying concentrations of this compound.[1]

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation: SRSF1 is immunoprecipitated from the cell lysates using an anti-SRSF1 antibody.

-

Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes phosphorylated SR proteins (anti-phosphoSR).

-

Quantification: The intensity of the phosphorylated SRSF1 bands is quantified and normalized to the total amount of immunoprecipitated SRSF1. The EC50 is determined from the dose-response curve.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Objective: To evaluate the in vivo efficacy of topically administered this compound in a model of wet AMD.

Methodology:

-

Animal Model: C57/B6 mice are used for this model.

-

Laser Photocoagulation: Anesthesia is administered, and the pupils are dilated. A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces the growth of new blood vessels from the choroid. The presence of a bubble at the time of the laser burn confirms the rupture.

-

This compound Administration: this compound is formulated as an eye drop and administered topically to the mice, typically twice daily.

-

Evaluation of CNV: After a set period (e.g., 14 days), the mice are euthanized, and the eyes are enucleated. The choroid is flat-mounted and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascularization.

-

Quantification: The area of choroidal neovascularization is measured using imaging software.

Experimental Workflow for In Vivo CNV Model

Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) model.

Streptozotocin-Induced Diabetic Retinopathy in Rats

Objective: To assess the efficacy of this compound in a model of diabetic retinopathy.

Methodology:

-

Induction of Diabetes: Diabetes is induced in rats (e.g., Norway Brown rats) by a single intraperitoneal injection of streptozotocin (STZ).[2] Blood glucose levels are monitored to confirm the diabetic status.

-

This compound Administration: this compound is administered as topical eye drops, typically twice daily, for a specified period (e.g., 28 days).[5][6]

-

Assessment of Retinal Permeability: Fluorescein fundus angiography (FFA) is performed at regular intervals. Sodium fluorescein is injected, and the leakage of the dye from retinal blood vessels is quantified to assess vascular permeability.

-

Assessment of Retinal Thickness: Optical coherence tomography (OCT) is used to measure the thickness of the retina.

-

Data Analysis: Changes in retinal permeability and thickness in the this compound-treated group are compared to a vehicle-treated diabetic control group.

Conclusion

This compound represents a promising, targeted therapeutic approach for neovascular eye diseases. Its novel mechanism of action, which involves the selective inhibition of SRPK1 and the subsequent modulation of VEGF-A splicing, offers a more specific and potentially safer alternative to current anti-VEGF therapies. The preclinical data summarized in this guide demonstrates its potent anti-angiogenic effects in relevant animal models. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in treating patients with wet AMD and diabetic retinopathy.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. 2.6. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [bio-protocol.org]

- 3. Streptozotocin-induced rat diabetes model [bio-protocol.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and Quantification of VEGF Isoforms by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of SPHINX31 in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPHINX31 is a potent and highly selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2][3] Its primary function in cellular signaling is the modulation of pre-mRNA splicing, a critical process in gene expression. By inhibiting SRPK1, this compound alters the phosphorylation status of Serine/Arginine-Rich Splicing Factors (SRSFs), particularly SRSF1.[1][2][4] This leads to a shift in the alternative splicing of key genes, most notably Vascular Endothelial Growth Factor A (VEGF-A), from pro-angiogenic to anti-angiogenic isoforms.[4][5] This mechanism of action gives this compound significant therapeutic potential in diseases characterized by pathological angiogenesis, such as neovascular eye diseases and various cancers.[1][4][5][6] This guide provides a comprehensive overview of the signaling pathways involving this compound, quantitative data on its activity, and detailed experimental protocols.

Core Signaling Pathway: SRPK1-SRSF1-VEGF-A Axis

The central signaling pathway influenced by this compound is the SRPK1-mediated regulation of VEGF-A alternative splicing. SRPK1 is a key kinase that phosphorylates SR proteins, including SRSF1. This phosphorylation is crucial for the nuclear import of SRSFs and their subsequent participation in the spliceosome assembly on pre-mRNA.

In many pathological conditions, such as cancer and neovascular eye diseases, SRPK1 is overexpressed.[5][7] This leads to the hyperphosphorylation of SRSF1, which then promotes the selection of a proximal splice site in exon 8 of the VEGF-A pre-mRNA.[4][6] This results in the production of the pro-angiogenic VEGF-A165a isoform.[2][5]

This compound, as a potent ATP-competitive inhibitor of SRPK1, blocks this phosphorylation event.[3] The subsequent dephosphorylation of SRSF1 leads to the selection of a distal splice site, favoring the production of the anti-angiogenic VEGF-A165b isoform.[4] This shift in the VEGF-A isoform ratio is a primary mechanism by which this compound exerts its anti-angiogenic effects.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified in various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| SRPK1 | 5.9 nM | Kinase Assay | [1][2][3] |

| SRPK2 | ~295 nM | Kinase Assay | [3] |

| CLK1 | ~590 nM | Kinase Assay | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | EC50 (SRSF1 Phosphorylation) | Effect | Reference |

| PC3 (Prostate Cancer) | 360 nM | Inhibition of TNFα-mediated SRSF1 phosphorylation | [1][4] |

| RPE (Retinal Pigment Epithelial) | - | Increased expression of VEGF-A165b | [1] |

| HuCCA-1 (Cholangiocarcinoma) | 0.3 µM | Suppression of SRSF1 phosphorylation and nuclear localization | [2] |

| GH4 (Pituitary Tumor) | 10 µM | Reduction of cell proliferation and migration, induction of apoptosis | [7] |

| MMQ (Pituitary Tumor) | 10 µM | Reduction of cell proliferation and migration, induction of apoptosis | [7] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Mouse Model of Choroidal Neovascularization | 2 µg per eye | Inhibition of blood vessel growth and macrophage infiltration | [1][4] |

| Mouse Model of Peripheral Vascular Disease | 0.8 mg/kg (bi-weekly) | Enhanced collateralization | [6] |

| MLL-rearranged AML Xenograft Mice | - | Prolonged survival | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

3.1. In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against SRPK1.

-

Protocol:

-

Recombinant SRPK1 is incubated with a substrate peptide (e.g., a peptide derived from SRSF1) and [γ-32P]ATP in a kinase buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-32P]ATP using methods like phosphocellulose paper binding or SDS-PAGE.

-

The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

3.2. Cellular SRSF1 Phosphorylation Assay (Western Blot)

-

Objective: To measure the effect of this compound on SRSF1 phosphorylation in cells.

-

Protocol:

-

Culture cells (e.g., PC3 cells) to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated SRSF1 (e.g., anti-phospho-SR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total SRSF1 and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the ratio of phosphorylated SRSF1 to total SRSF1.

-

3.3. VEGF-A Splice Isoform Analysis (RT-PCR)

-

Objective: To determine the effect of this compound on the alternative splicing of VEGF-A.

-

Protocol:

-

Treat cells with this compound as described above.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform PCR using primers that flank the alternative splice site in exon 8 of VEGF-A.

-

Separate the PCR products on an agarose gel. The pro-angiogenic (VEGF-A165a) and anti-angiogenic (VEGF-A165b) isoforms will produce amplicons of different sizes.

-

Quantify the band intensities to determine the ratio of the two isoforms.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for evaluating this compound and the logical relationship of its mechanism of action.

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate. Its high potency and selectivity for SRPK1 make it an excellent probe for studying the role of this kinase in various cellular processes. The modulation of alternative splicing by this compound, particularly of VEGF-A, provides a novel therapeutic strategy for a range of diseases.

Future research should focus on:

-

Further elucidating the off-target effects of this compound, despite its high selectivity.

-

Investigating the role of the SRPK1-SRSF1 axis in other diseases where alternative splicing is dysregulated.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for clinical development.

-

Exploring the potential for combination therapies with other anti-angiogenic or anti-cancer agents.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the cellular signaling functions of this compound. The provided data and protocols should facilitate further investigation into this promising molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

The Pharmacokinetics of Sphinx31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinx31 is a potent and highly selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing.[1][2] By modulating the phosphorylation of splicing factors, particularly SRSF1, this compound can alter the splicing of vascular endothelial growth factor A (VEGF-A), shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[1][3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for neovascular eye diseases and other conditions driven by pathological angiogenesis.[1][3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an ATP-competitive, type 1 kinase inhibitor.[5] It exhibits high potency for SRPK1 with an IC50 of 5.9 nM.[1][5] Its selectivity for SRPK1 is significant, being 50-fold greater than for SRPK2 and 100-fold greater than for CLK1.[5] The primary downstream effect of SRPK1 inhibition by this compound is the reduced phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][3][5] This modulation of SRSF1 activity alters the alternative splicing of VEGF-A pre-mRNA, leading to a decrease in the pro-angiogenic VEGF-A165a isoform and an increase in the anti-angiogenic VEGF-A165b isoform.[1][4] This shift in VEGF-A isoforms underlies the anti-angiogenic effects of this compound observed in various preclinical models.[3]

Signaling Pathway

Caption: Mechanism of action of this compound in modulating angiogenesis.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been investigated through in vitro and in vivo studies.

In Vitro Pharmacokinetics

| Parameter | Value | Species | System | Reference |

| IC50 (SRPK1) | 5.9 nM | - | Kinase Assay | [1][5] |

| EC50 (SRSF1 Phosphorylation) | ~360 nM | Human | PC3 Prostate Cancer Cells | [3] |

| Metabolic Stability (T1/2) | 95.79 min | Mouse | Liver Microsomes | [3][5] |

| Cytotoxicity (EC50) | > 100 µM | - | Cell-based assays | [3] |

In Vivo Pharmacokinetics & Efficacy

| Study Type | Dosing | Species | Model | Key Findings | Reference |

| Ocular Penetration | 0.05 µg topical eye drop | Mouse | - | This compound penetrates into the eye. | [3] |

| Choroidal Neovascularization | 2 µg/mL topical eye drop | Mouse | Laser-induced CNV | Dose-dependent inhibition of CNV; inhibited blood vessel growth and macrophage infiltration. | [3][5] |

| Peripheral Vascular Disease | 0.8 mg/kg i.p. bi-weekly | Mouse | Hindlimb Ischemia | Reversed impaired collateral revascularization. | [6] |

| Leukemia Model | i.p. administration | Mouse | MLL-rearranged AML | Prolonged survival of immunocompromised mice. | [5] |

Experimental Protocols

Detailed methodologies for the key pharmacokinetic and pharmacodynamic experiments are outlined below.

Metabolic Stability in Mouse Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Caption: Workflow for metabolic stability assay in liver microsomes.

Protocol:

-

Reaction Mixture Preparation: this compound is incubated with mouse liver microsomes in a phosphate buffer. The reaction is initiated by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction mixture is incubated at 37°C.

-